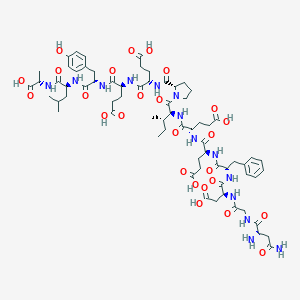
(1H-1,2,4-Triazol-1-yl)methanol
Descripción general
Descripción
“(1H-1,2,4-Triazol-1-yl)methanol” is a chemical compound that contains a triazole ring, a type of heterocyclic ring structure that consists of two carbon atoms and three nitrogen atoms . The molecular weight of a similar compound, “[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, is 175.19 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of 19 novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study described a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid .
Molecular Structure Analysis
The molecular structure of “(1H-1,2,4-Triazol-1-yl)methanol” and its derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving “(1H-1,2,4-Triazol-1-yl)methanol” and its derivatives have been studied in various contexts . For example, one study reported the in vitro cytotoxic activities of synthesized compounds against human cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1H-1,2,4-Triazol-1-yl)methanol” and its derivatives can be determined using various techniques . For example, one study reported the melting point, NMR, and IR data of a similar compound .
Aplicaciones Científicas De Investigación
Crystal Structure and Thermal Expansion Study
- Application Summary: The compound N,N,N′,N′-tetrakis- [(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine, which contains (1H-1,2,4-Triazol-1-yl)methanol, was used to study crystal structure and thermal expansion .
- Methods of Application: The crystal structure was determined at six different temperatures by X-ray single-crystal diffraction. The thermal expansion was determined from 100 K to ambient temperature .
- Results: The expansion was found to be anisotropic, and it was negative in one direction of the unit cell .
Catechol Oxidase Activity Study
- Application Summary: A class of novel multi-tripodal ligands, which includes (1H-1,2,4-Triazol-1-yl)methanol, was prepared and their ability to catalyze the oxidation reaction of catechol to o-quinone at ambient conditions was studied .
- Methods of Application: The ligands were prepared via condensation reaction between pyrazole or triazole moieties and N′,N′-bis(2-aminoethyl)ethane-1,2-diamine. The oxidation reaction of catechol to o-quinone was studied at ambient conditions .
- Results: The study demonstrated that the concentration of the metal salt has a pronounced influence on the catalytic activity. The best result was obtained with the in situ complex [2+CuSO4] with an oxidation rate of 21.60 µmol l−1 min−1 .
Construction of 5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-indoles
- Application Summary: A novel and convenient route for the construction of 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indoles is presented starting from (1H-1,2,4-triazol-1-yl)methanol .
- Methods of Application: The construction was achieved by starting from (1H-1,2,4-triazol-1-yl)methanol and indolines under 98% H2SO4 at room temperature for 4–24 h, followed by deacetylation and dehydrogenation .
- Results: The results or outcomes of this application were not specified in the source .
Safety And Hazards
“(1H-1,2,4-Triazol-1-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment and ensure adequate ventilation when handling this chemical .
Direcciones Futuras
The future directions for research on “(1H-1,2,4-Triazol-1-yl)methanol” and its derivatives could involve the design and development of more selective and potent anticancer molecules . Further investigation into the mechanism of action and the optimization of the synthesis process could also be beneficial .
Propiedades
IUPAC Name |
1,2,4-triazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRAKJMHCWUABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364266 | |
| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-1,2,4-Triazol-1-yl)methanol | |
CAS RN |
74205-82-6 | |
| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-1,2,4-triazol-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















